molecular formula C7H10N4S B13930649 N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13930649
M. Wt: 182.25 g/mol
InChI Key: GEXJSJUGQAGQMH-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or thiadiazole rings.

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H10N4S/c1-5-10-11-7(12-5)9-6-3-2-4-8-6/h2-4H2,1H3,(H,8,9,11)

InChI Key

GEXJSJUGQAGQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC2=NCCC2

Origin of Product

United States

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